Nitrocaramiphen hydrochloride

概要

説明

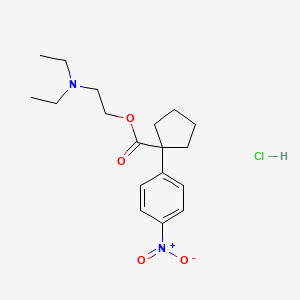

ニトロカラミフェン塩酸塩は、選択的なムスカリン性M1受容体拮抗薬です。 筋肉線維におけるムスカリンの過分極効果を阻害する能力で知られています 。 この化合物の分子式はC18H27ClN2O4で、分子量は370.87 g/molです 。高い選択性と効力のため、主に科学研究に使用されています。

2. 製法

合成経路と反応条件: ニトロカラミフェン塩酸塩の合成には、2-ジエチルアミノエチル 1-(4-ニトロフェニル)シクロペンタンカルボン酸塩と塩酸との反応が含まれます。 反応は通常、制御された条件下で行われ、最終生成物の純度と収率が確保されます .

工業生産方法: ニトロカラミフェン塩酸塩の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、高純度の試薬と高度な精製技術を使用して、目的の製品品質を実現します。 化合物はその後、安定性と有効性を維持するために特定の条件下で保管されます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of nitrocaramiphen hydrochloride involves the reaction of 2-diethylaminoethyl 1-(4-nitrophenyl)cyclopentanecarboxylate with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the purity and yield of the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the desired product quality. The compound is then stored under specific conditions to maintain its stability and efficacy .

化学反応の分析

反応の種類: ニトロカラミフェン塩酸塩は、次のようなさまざまな化学反応を起こします。

酸化: 特定の条件下では、ニトロ基をアミン基に還元できます。

還元: 化合物は対応するアミン誘導体に還元できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

生成される主要な生成物:

酸化: ニトロカラミフェンアミンの生成。

還元: ニトロカラミフェンアミンの生成。

4. 科学研究における用途

ニトロカラミフェン塩酸塩は、科学研究において幅広い用途があります。

化学: さまざまな化学研究において、選択的なムスカリン性M1受容体拮抗薬として使用されます。

生物学: ムスカリン性受容体とその生物学的プロセスにおける役割に関する研究で使用されています。

医学: ムスカリン性受容体機能不全に関連する状態の治療における潜在的な治療用途が調査されています。

科学的研究の応用

Nitrocaramiphen hydrochloride is primarily used in pharmacological research due to its high selectivity as an M1 receptor antagonist . It is a chemical compound with the chemical structure 2-Diethylaminoethyl 1-(4-nitrophenyl)cyclopentanecarboxylate hydrochloride and the CAS number 98636-73-8.

Scientific Research Applications

This compound is a valuable tool in pharmacological research because of its specific selectivity for the M1 receptor subtype.

Muscarinic Antagonist this compound functions primarily as a muscarinic antagonist, specifically interacting with muscarinic acetylcholine receptors. This interaction leads to competitive inhibition, which can modulate neurotransmitter release and alter physiological responses in target tissues.

Receptor Occupancy Interaction studies often use radiolabeled ligands to quantify receptor occupancy and functional assays to determine downstream signaling effects.

Downstream Effects The blockade of M1 receptors can influence various physiological processes, including cognition, memory, and smooth muscle contraction.

Drug Development this compound's role as a muscarinic antagonist makes it applicable in drug development.

作用機序

ニトロカラミフェン塩酸塩は、ムスカリン性M1受容体に選択的に結合することでその効果を発揮し、筋肉線維におけるムスカリンの過分極効果を阻害します。 この阻害は、受容体部位での競合的拮抗作用によって達成され、下流のシグナル伝達経路の活性化を防ぎます 。 この化合物は、他のムスカリン性受容体サブタイプよりもM1受容体に対して高い選択性を示すため、効力と有効性に寄与しています .

類似化合物:

カラミフェン: 同様の特性を持つ別のムスカリン性受容体拮抗薬。

ヨードカラミフェン: ヨウ素置換されたカラミフェンの誘導体。

ピレンゼピン: さまざまな研究用途で使用されている選択的なM1受容体拮抗薬

ニトロカラミフェン塩酸塩の独自性: ニトロカラミフェン塩酸塩は、ムスカリン性M1受容体に対する高い選択性と強力な阻害効果により際立っています。 その独特の化学構造と特性は、科学研究、特にムスカリン性受容体とそのさまざまな生理学的および病理学的プロセスにおける役割に関する研究において貴重なツールとなっています .

類似化合物との比較

Caramiphen: Another muscarinic receptor antagonist with similar properties.

Iodocaramiphen: A derivative of caramiphen with iodine substitution.

Pirenzepine: A selective M1 receptor antagonist used in various research applications

Uniqueness of Nitrocaramiphen Hydrochloride: this compound stands out due to its high selectivity for muscarinic M1 receptors and its potent inhibitory effects. Its unique chemical structure and properties make it a valuable tool in scientific research, particularly in studies involving muscarinic receptors and their role in various physiological and pathological processes .

生物活性

Nitrocaramiphen hydrochloride is a compound recognized for its biological activity as a selective antagonist of muscarinic acetylcholine receptors, particularly the M1 subtype. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic implications based on diverse research findings.

Overview of this compound

- Chemical Identity : this compound (CAS 98636-73-8) is classified as a muscarinic receptor antagonist.

- Selectivity : It exhibits a notable 71-fold selectivity for the M1 receptor over the M2 receptor .

This compound primarily functions by inhibiting the M1 muscarinic acetylcholine receptor (mAChR), which plays a crucial role in various physiological processes, including neurotransmission and modulation of cognitive functions. The following mechanisms are involved:

- G-Protein Coupling : Upon binding to the M1 receptor, this compound prevents the activation of G-proteins that are essential for downstream signaling pathways. This inhibition affects intracellular calcium release and cyclic nucleotide levels, which are critical for neuronal excitability and synaptic transmission .

- Impact on Calcium Signaling : Research indicates that M1 receptor activation leads to oscillatory calcium release patterns, which are disrupted by antagonism with this compound. This alteration can significantly affect cellular responses in various tissues, including the brain and gastrointestinal tract .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits mAChR-mediated signaling. For instance:

- Calcium Sensitivity : The compound has been shown to influence myofilament calcium sensitivity in cardiac tissues, indicating its potential impact on cardiac contractility .

- Neurotransmitter Release : By blocking M1 receptors, this compound modulates the release of neurotransmitters, which could have implications for treating conditions such as Alzheimer's disease or other cognitive disorders .

In Vivo Studies

Case studies and animal models provide insights into the pharmacological effects of this compound:

- Cognitive Function : In murine models, antagonism of M1 receptors has been associated with improved cognitive performance in tasks requiring memory and learning, suggesting a therapeutic potential in neurodegenerative diseases .

- Gastrointestinal Effects : The compound's selectivity for M1 receptors also positions it as a candidate for managing gastrointestinal disorders, where modulation of cholinergic signaling is beneficial .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

| Study | Findings | Implications |

|---|---|---|

| Nakamura et al. (2013) | Demonstrated greater ACh-induced IP3 release in cells expressing only M1R compared to those expressing M3R | Highlights the role of M1R in mediating cholinergic responses |

| Raufman et al. (2008) | M3R deficiency reduced intestinal tumor burden in cancer models | Suggests potential applications in cancer therapy |

| Hayakawa et al. (2017) | M3R activation promotes gastric cancer proliferation | Indicates risks associated with M3R activation |

特性

IUPAC Name |

2-(diethylamino)ethyl 1-(4-nitrophenyl)cyclopentane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4.ClH/c1-3-19(4-2)13-14-24-17(21)18(11-5-6-12-18)15-7-9-16(10-8-15)20(22)23;/h7-10H,3-6,11-14H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWQWACGTGFICFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(=O)C1(CCCC1)C2=CC=C(C=C2)[N+](=O)[O-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。